molecular formula C15H17NO4 B113081 1-Boc-3-Formyl-6-methoxyindole CAS No. 847448-73-1

1-Boc-3-Formyl-6-methoxyindole

Cat. No. B113081
CAS RN: 847448-73-1
M. Wt: 275.3 g/mol
InChI Key: YQGCVAXEDJZWOE-UHFFFAOYSA-N
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Description

1-Boc-3-Formyl-6-methoxyindole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of this compound is C15H17NO4 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 275.3 g/mol. More specific physical and chemical properties are not provided in the sources.

Scientific Research Applications

Fluorescent Labeling Reagents

1-Boc-3-Formyl-6-methoxyindole and its derivatives are valuable for their fluorescent properties, which are utilized in biomedical analysis. One novel fluorophore, derived from a related compound, demonstrated strong fluorescence across a wide pH range, making it an ideal candidate for fluorescent labeling reagents. These properties facilitate the development of sensitive analytical methods for biomolecules, showcasing its potential for applications in fluorescence microscopy and bioassays (Hirano et al., 2004).

Synthetic Chemistry

The compound serves as a critical intermediate in synthetic chemistry, particularly in the biomimetic synthesis of phytoalexins like rapalexin A through Lossen type rearrangement. Additionally, it facilitates the creation of unique β-d-glucopyranose fused heterocyclic systems via Neber type rearrangement under basic conditions, highlighting its versatility in chemical transformations (Pedras et al., 2016).

Photochromic Dyes

This compound derivatives have been identified as important intermediates for the synthesis of fulgide photochromic dyes. These compounds, through specific synthetic routes, have contributed to the development of photoresponsive materials, expanding their applications in materials science and photonic devices (Zhang Yan, 2012).

Nucleophilic Substitution Reactions

The compound's derivatives act as versatile electrophiles in nucleophilic substitution reactions. Such reactions are significant for the regioselective synthesis of indole derivatives, offering a wide range of applications in medicinal chemistry and drug development (Yamada et al., 2012).

Antimitotic Agents and Tubulin Inhibitors

This compound-based compounds have been synthesized and evaluated for their potential as antimitotic agents and tubulin inhibitors. These compounds, by targeting the colchicine binding site, have shown high potency in inhibiting cell proliferation and inducing apoptotic cell death, underlining their therapeutic potential in cancer treatment (Romagnoli et al., 2008).

Safety and Hazards

1-Boc-3-Formyl-6-methoxyindole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures.

Future Directions

Given the importance of indoles in natural products and drugs, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions focusing on the synthesis and applications of 1-Boc-3-Formyl-6-methoxyindole and similar compounds.

Mechanism of Action

Target of Action

1-Boc-3-Formyl-6-methoxyindole is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. They show various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders

properties

IUPAC Name

tert-butyl 3-formyl-6-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-6-5-11(19-4)7-13(12)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGCVAXEDJZWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615959
Record name tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847448-73-1
Record name tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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